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Aspect Details

Most Common
Toxicities

Nausea, vomiting (dose-related), diarrhea, fatigue, headache, anorexia [1] [2].

Notable Absence of
Toxicity

No clinically significant myelosuppression (bone marrow suppression),

stomatitis, or alopecia were reported [1] [2].

Maximum Tolerated
Dose (MTD)

180 mg/m² [1] [2].

Dose-Limiting
Toxicities (DLTs)

At 225 mg/m²: Transient ischemic attack and Grade 3 transaminitis (liver

enzyme elevation) [1] [2].

Other Notable
Adverse Events

One reversible episode of acute coronary ischemia at 180 mg/m² [1] [2]. No

evidence of cumulative toxicity with multiple treatment courses [1] [2].

Experimental Protocols & Methodologies

The quantitative data above comes from a standard phase I dose-escalation study design. The following

workflow outlines the key experimental procedures for assessing safety and biological activity in these trials.
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Key Assessments & Methods

Study Population:
Patients with Advanced Solid Tumors

Dose Escalation
(4.0 to 225 mg/m²)

IV infusion every 3 weeks

Safety & Toxicity Monitoring Pharmacokinetic (PK) Analysis
(Plasma samples for Cmax and AUC)

Functional Imaging
(DCE-MRI & DW-MRI at baseline and 6-8h post-dose)

Endpoint Assessment

Click to download full resolution via product page

Detailed Methodology

The diagram above summarizes the core workflow. Here are the specific technical details for the key

experimental components:

Dosing Schedule: In the cited studies, denibulin was administered intravenously on a 21-day cycle
[1] [2]. Some studies employed an accelerated titration design with intra-patient dose escalation [1]

[2].
Safety Monitoring: Patients were closely monitored for adverse events, which were graded

according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI
CTCAE). This determined the Dose-Limiting Toxicities (DLTs) and established the Maximum Tolerated

Dose (MTD) [1] [2].
Pharmacokinetic (PK) Analysis: Plasma samples were collected from patients after denibulin

infusion. These were analyzed to determine key PK parameters, including the maximum plasma
concentration (C~max~) and the area under the plasma concentration-time curve (AUC), which

indicate the body's exposure to the drug [1] [2].
Functional Imaging with DCE-MRI: Dynamic Contrast-Enhanced MRI (DCE-MRI) was a critical

biomarker for denibulin's vascular-disrupting activity.
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Protocol: Scans were acquired at baseline and 6-8 hours post-dose [1] [2].

Analysis: The imaging data were used to calculate the volume transfer constant (K^trans^), a
parameter that reflects tumor vascular permeability and blood flow. A significant linear

correlation was found between the reduction in K^trans^ and exposure to denibulin (AUC),
confirming its anti-vascular effect [1] [2].

FAQs for Researchers

Q: What are the critical dose-limiting toxicities to monitor in pre-clinical and clinical development of

denibulin? A: The primary dose-limiting toxicities are neurological (e.g., transient ischemic attack) and

hepatic (e.g., Grade 3 transaminitis). Cardiovascular events (e.g., acute coronary ischemia) were also

observed at the MTD and require careful monitoring [1] [2].

Q: Does denibulin cause myelosuppression, a common issue with many chemotherapies? A: No.

Available data from phase I trials indicate no clinically significant myelotoxicity (bone marrow suppression),

which is a distinct advantage over many cytotoxic agents and may allow for easier combination with other

drugs [1] [2].

Q: What is the recommended biomarker to demonstrate the biological activity of denibulin in a

clinical trial? A: DCE-MRI is the most validated biomarker. A reduction in the parameter K^trans^ 6-8

hours after dosing provides direct evidence of the drug's vascular-disrupting effect and has been shown to

correlate with drug exposure [1] [2].

Q: Is there evidence of cumulative toxicity with repeated cycles of denibulin? A: No. The phase I studies

reported no evidence of cumulative toxicity in patients receiving multiple courses of therapy [1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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